Chlorahololide C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

Chlorahololide C undergoes various chemical reactions, including peroxidation. This reaction can convert shizukaol-type dimers into peroxidized chlorahololide-type dimers . The reaction conditions typically involve the presence of oxygen and may be facilitated by free radical mechanisms . Common reagents used in these reactions include small organic ester moieties, and the major products formed are peroxidized dimers with enhanced anti-inflammatory activity .

Aplicaciones Científicas De Investigación

Chlorahololide C has several scientific research applications:

Pharmacology: It is a potent and selective potassium channel blocker, with an IC50 value of 3.6 μM. This makes it valuable in studies related to ion channel regulation and potential therapeutic applications for conditions involving potassium channels.

Anti-inflammatory Research: The compound has shown significant anti-inflammatory activity, particularly in its peroxidized form.

Cancer Research: Similar compounds like chlorahololide D have demonstrated potential in suppressing breast cancer progression by inducing apoptosis and inhibiting cell migration.

Mecanismo De Acción

Chlorahololide C exerts its effects primarily by blocking potassium channels. This inhibition affects the delayed rectifier potassium current (IK) in neurons . The mechanism involves binding to the potassium channels, thereby preventing the flow of potassium ions and altering cellular excitability . Additionally, the peroxidized form of this compound has enhanced anti-inflammatory properties, likely due to its interaction with specific molecular targets involved in inflammation .

Comparación Con Compuestos Similares

Chlorahololide C is part of a family of sesquiterpenoid dimers, which include shizukaol-type and sarcanolide-type dimers . Similar compounds include:

Shizukaol-type dimers: These are the earliest discovered and most widely reported sesquiterpenoid dimers.

Sarcanolide-type dimers: Another type of sesquiterpenoid dimer with distinct structural features.

Chlorahololide D: A lindenane-type sesquiterpenoid dimer

Actividad Biológica

Chlorahololide C is a sesquiterpenoid dimer derived from plants in the Chloranthus genus. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article summarizes recent findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound belongs to a class of compounds known as sesquiterpenoid dimers. These compounds are characterized by their complex structures and significant biological activities. The mechanism of action for this compound involves the modulation of various cellular pathways, particularly those related to apoptosis and inflammation.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and affecting key apoptosis-related proteins such as Bcl-2 and Bax. This modulation leads to cell cycle arrest, particularly at the G2 phase, which is crucial for its anticancer effects .

- Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-1β in macrophage models. This activity is enhanced when the compound undergoes peroxidation, leading to derivatives with improved anti-inflammatory efficacy .

In Vitro Studies

A series of biological assays have been conducted to evaluate the effects of this compound on various cell lines:

- Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, revealing potent activity against human tumor cell lines. For instance, this compound demonstrated an IC50 value of 6.7 μM against MCF-7 breast cancer cells, indicating strong cytotoxic potential .

- Flow Cytometry Analysis : Flow cytometry was utilized to confirm apoptosis induction in treated cells. The results showed a dose-dependent increase in apoptotic cells, with treatment concentrations correlating with higher apoptosis rates .

In Vivo Studies

In vivo studies using zebrafish xenograft models have provided insights into the therapeutic potential of this compound:

- Tumor Suppression : this compound significantly inhibited tumor proliferation and migration in zebrafish models, outperforming traditional chemotherapeutic agents like etoposide at similar concentrations .

Case Studies

Recent case studies have highlighted the promising applications of this compound:

- Case Study 1 : A study focused on the anti-cancer properties of this compound demonstrated its ability to suppress breast cancer progression through apoptosis induction and cell cycle arrest mechanisms. This research supports its potential as a lead compound for developing new anticancer therapies .

- Case Study 2 : Investigations into the anti-inflammatory effects of peroxidized derivatives of this compound showed enhanced inhibition of nitric oxide production in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases .

Summary Table of Biological Activities

Propiedades

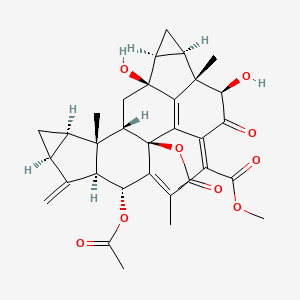

IUPAC Name |

methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHPWXSVUDXDS-XMJAEXKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.